molecular formula C14H20N2O4S B5618446 1-(ethylsulfonyl)-4-(3-methoxybenzoyl)piperazine

1-(ethylsulfonyl)-4-(3-methoxybenzoyl)piperazine

Cat. No. B5618446
M. Wt: 312.39 g/mol
InChI Key: OTFLQNZODFHFPP-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-(3-methoxybenzoyl)piperazine is a compound related to the family of piperazine derivatives. Piperazine derivatives are known for their diverse chemical and biological properties.

Synthesis Analysis

The synthesis of closely related piperazine derivatives typically involves reactions under specific conditions. For instance, the synthesis of a group of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines was conducted to examine their cardiotropic activity, showcasing the methodological approach in synthesizing such compounds (G. Mokrov et al., 2019).

Molecular Structure Analysis

Piperazine derivatives often exhibit interesting structural features. For example, compounds like 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine have been studied for their crystal structures using single crystal X-ray diffraction, revealing details such as chair conformation of the piperazine ring and intermolecular hydrogen bonds (K. Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactions involving piperazine derivatives can be quite diverse. For example, the synthesis and crystal structure of benzenesulfonamide compounds containing piperazine heterocycles demonstrated prospective pharmacological activity, indicating the potential for various chemical reactions and properties (Jun-Li Xiao et al., 2022).

Physical Properties Analysis

The physical properties of such compounds, like crystal structure, can be examined through techniques such as X-ray diffraction, providing insights into their conformation and interactions at the molecular level. For instance, a study on N-(4-Methoxyphenyl)piperazin-1-ium salts demonstrated the importance of hydrogen-bonded chains in the crystal structure (P. Priyanka et al., 2022).

Chemical Properties Analysis

The chemical properties of piperazine derivatives are influenced by their molecular structure. Studies, such as the synthesis and characterization of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine, offer insights into the molecular and chemical properties of such compounds (S. Naveen et al., 2007).

Future Directions

The study of piperazine derivatives is a rich field with potential for the discovery of new medicinal compounds . This particular compound, with its combination of functional groups, could be of interest in the development of new pharmaceuticals.

properties

IUPAC Name

(4-ethylsulfonylpiperazin-1-yl)-(3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-21(18,19)16-9-7-15(8-10-16)14(17)12-5-4-6-13(11-12)20-2/h4-6,11H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFLQNZODFHFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Ethylsulfonyl)piperazin-1-yl](3-methoxyphenyl)methanone

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